molecular formula C5H12N2O2Se B1681612 3-((2-Aminoethyl)seleno)alanine CAS No. 57601-68-0

3-((2-Aminoethyl)seleno)alanine

Cat. No.: B1681612
CAS No.: 57601-68-0
M. Wt: 211.13 g/mol
InChI Key: WJAIXCQFCNCZGH-BYPYZUCNSA-N
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Description

3-((2-Aminoethyl)seleno)alanine is a non-proteinogenic amino acid derivative characterized by a selenium (Se)-containing side chain. Its structure comprises an alanine backbone modified with a selenoethylamine group (–Se–CH₂CH₂NH₂).

Properties

CAS No.

57601-68-0

Molecular Formula

C5H12N2O2Se

Molecular Weight

211.13 g/mol

IUPAC Name

(2R)-2-amino-3-(2-aminoethylselanyl)propanoic acid

InChI

InChI=1S/C5H12N2O2Se/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1

InChI Key

WJAIXCQFCNCZGH-BYPYZUCNSA-N

SMILES

C(C[Se]CC(C(=O)O)N)N

Isomeric SMILES

C(C[Se]C[C@@H](C(=O)O)N)N

Canonical SMILES

C(C[Se]CC(C(=O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Selenalysine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Selenium-Containing Analogs

Selenium substitution in amino acids often enhances redox activity compared to sulfur analogs. For example:

  • 3-((Carboxymethyl)sulfinyl)alanine: Features a sulfinyl (–SO–) group instead of seleno. The sulfinyl group confers moderate redox activity, but selenium in 3-((2-Aminoethyl)seleno)alanine likely offers superior catalytic efficiency in radical scavenging due to selenium’s lower electronegativity and higher polarizability .
  • Selenocystine: A diselenide analog of cystine. Unlike this compound, selenocystine forms diselenide bonds, which are more stable than disulfides under oxidative stress, suggesting similar advantages for the selenoethyl group in redox environments .
Table 1: Comparison of Selenium vs. Sulfur Analogs
Compound Functional Group Redox Potential Biological Role Reference
This compound –Se–CH₂CH₂NH₂ High Antioxidant, enzyme cofactor
3-((Carboxymethyl)sulfinyl)alanine –SO–CH₂COOH Moderate Metabolic intermediate
Selenocystine –Se–Se– Very High Structural stability in proteins

Alanine Derivatives with Modified Side Chains

The position and nature of side-chain substituents critically influence biological activity:

  • 3-Guanidino-L-alanine hydrochloride: Contains a guanidino group (–NH–C(=NH)–NH₂) instead of selenoethyl. This group enhances interactions with anionic biomolecules (e.g., nucleic acids), whereas the selenoethyl group may prioritize metal ion binding or redox reactions .
  • 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid: Features an aromatic aminomethylphenyl group. Unlike this compound, this compound’s hydrophobicity and planar structure favor receptor binding in neurological targets .

Ethylamine-Modified Amino Acids

Ethylamine side chains are common in bioactive compounds:

  • 3-(2-Aminoethyl)cyclobutan-1-one hydrochloride: A cyclobutane-ring-containing analog.
  • N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine: Incorporates a cysteine-linked aminoethyl group. The thioether bond (–S–) in this compound is less redox-active than the selenoether (–Se–) bond, suggesting differences in metabolic stability .

Antioxidant Potential

Selenium-containing compounds like this compound may mimic glutathione peroxidase activity, neutralizing reactive oxygen species (ROS) more effectively than sulfur analogs. For instance, selenol (–SeH) groups have lower pKa values than thiols (–SH), enhancing nucleophilic reactivity at physiological pH .

Enzyme Interactions

The aminoethylseleno moiety could act as a transition metal ligand (e.g., binding Zn²⁺ or Cu²⁺ in metalloenzymes). This contrasts with β-alanine derivatives (e.g., N-(2-hydroxyethyl)-β-alanine), which primarily participate in CoA metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2-Aminoethyl)seleno)alanine
Reactant of Route 2
3-((2-Aminoethyl)seleno)alanine

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